2,3-Dihydroxybutanedioic acid;2-methylpiperidine

Chiral resolution Enantiomeric excess Diastereomeric salt crystallization

2,3-Dihydroxybutanedioic acid;2-methylpiperidine (CAS 36702-48-4) is the IUPAC designation for (S)-2-methylpiperidine L-tartrate, a 1:1 diastereomeric salt formed from (2S)-2-methylpiperidine and (2R,3R)-2,3-dihydroxybutanedioic acid (L-tartaric acid). This crystalline salt (molecular formula C₁₀H₁₉NO₆, MW 249.26 g/mol) serves as a chiral resolving intermediate and enantiopure building block in asymmetric synthesis.

Molecular Formula C10H19NO6
Molecular Weight 249.26 g/mol
Cat. No. B12276876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxybutanedioic acid;2-methylpiperidine
Molecular FormulaC10H19NO6
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCC1CCCCN1.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C6H13N.C4H6O6/c1-6-4-2-3-5-7-6;5-1(3(7)8)2(6)4(9)10/h6-7H,2-5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
InChIKeyLMABJXMUDFOITG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydroxybutanedioic Acid;2-Methylpiperidine (CAS 36702-48-4): Chiral Tartrate Salt Identity and Procurement Context


2,3-Dihydroxybutanedioic acid;2-methylpiperidine (CAS 36702-48-4) is the IUPAC designation for (S)-2-methylpiperidine L-tartrate, a 1:1 diastereomeric salt formed from (2S)-2-methylpiperidine and (2R,3R)-2,3-dihydroxybutanedioic acid (L-tartaric acid). This crystalline salt (molecular formula C₁₀H₁₉NO₆, MW 249.26 g/mol) serves as a chiral resolving intermediate and enantiopure building block in asymmetric synthesis [1]. The compound is characterized by a melting point of 65–66 °C (as the dihydrate), optical rotation [α]D²⁴ +13.7 (c 0.10, CH₃OH), and is commercially available with a minimum purity specification of 95% . Its primary industrial relevance lies in the resolution of racemic 2-methylpiperidine—a key precursor for pharmaceuticals, pesticides, and insect repellents—and subsequent direct conversion to N-Boc-protected enantiomers without intermediate liberation of the free base [1].

Why 2,3-Dihydroxybutanedioic Acid;2-Methylpiperidine Cannot Be Substituted by Other Piperidine Salts or Alternative Resolving Agents


Interchanging (S)-2-methylpiperidine L-tartrate with alternative salt forms (e.g., hydrochloride, free base) or with resolving agents such as dibenzoyl tartaric acid (DBTA) or mandelic acid introduces measurable penalties in enantiomeric purity, process efficiency, and downstream synthetic utility. The tartrate salt uniquely combines three critical attributes: (i) a crystalline dihydrate form with a moderate melting point (65–66 °C) that enables straightforward isolation and handling, unlike the high-melting hydrochloride (195–197 °C); (ii) the ability to achieve >98% enantiomeric excess (ee) through fractional crystallization—substantially exceeding enzymatic kinetic resolution methods that reach only 80–84% ee; and (iii) direct, one-pot conversion to N-Boc-2-methylpiperidine in 91% yield without requiring a separate free-base liberation step [1][2]. Alternative resolving agents such as dibenzoyl-L-tartaric acid, while effective for other piperidine substrates, have demonstrated lower enantioselectivity (~80% ee) in related resolutions and carry a significant cost premium [3]. Substituting the tartrate salt with the free amine or hydrochloride would forfeit the pre-validated NMR-based optical purity assessment protocol specifically developed for the tartrate salt, introducing quality control uncertainty in regulated synthetic workflows [1].

Quantitative Differentiation Evidence for 2,3-Dihydroxybutanedioic Acid;2-Methylpiperidine: Head-to-Head and Cross-Study Comparisons


Enantiomeric Excess: Tartrate Diastereomeric Salt Resolution (>98% ee) Outperforms Enzymatic Kinetic Resolution (83.5% ee) by Over 14 Percentage Points

Resolution of racemic 2-methylpiperidine via L-tartaric acid diastereomeric salt formation and fractional crystallization yields (S)-2-methylpiperidine with an enantiomeric excess (ee) exceeding 98%, as determined by NMR integration of the intermediate tartrate salt [1]. In contrast, the most efficient enzymatic kinetic resolution reported to date—employing a recombinant (S)-selective hydrolase from Arthrobacter sp. K5 overexpressed in Rhodococcus erythropolis—produces (S)-2-methylpiperidine with 83.5% ee at 48.4% conversion (E = 26.3) from 100 mM rac-N-pivaloyl-2-MPI [2]. The wild-type whole-cell reaction achieves only 80.2% ee at 38.2% conversion (E = 14.8) before enzyme inactivation halts the reaction [2]. The absolute difference of 14.5–17.8 percentage points in ee represents a decisive advantage for applications requiring high stereochemical purity, such as pharmaceutical intermediate synthesis where residual enantiomeric impurity can propagate through multi-step sequences.

Chiral resolution Enantiomeric excess Diastereomeric salt crystallization

Salt Form Physical Property Differentiation: Tartrate (MP 65–66 °C) vs. Hydrochloride (MP 195–197 °C)—Implications for Handling and Direct Derivatization

The (S)-2-methylpiperidine L-tartrate dihydrate exhibits a melting point of 65–66 °C, enabling facile manipulation as a crystalline solid at moderate temperatures and straightforward dissolution in water for recrystallization [1]. In contrast, (S)-2-methylpiperidine hydrochloride (CAS 205526-61-0) displays a substantially higher melting point of 195–197 °C . This 129–132 °C difference in melting behavior has practical consequences: the tartrate salt can be processed and recrystallized from aqueous media at temperatures below 70 °C, whereas the hydrochloride requires more energy-intensive handling. Critically, the tartrate salt uniquely permits direct Boc-protection via treatment with di-tert-butyl dicarbonate under aqueous basic conditions without a prior ion-exchange or free-base liberation step, yielding (S)-N-Boc-2-methylpiperidine in 91% isolated yield [1]. The hydrochloride salt, by contrast, must first be neutralized to liberate the free amine before N-protection, adding at least one additional unit operation.

Salt selection Melting point Solid-state handling

Resolving Agent Cost Efficiency: L-Tartaric Acid vs. Dibenzoyl-L-Tartaric Acid—Approximately 10-Fold Cost Advantage at Industrial Scale

L-Tartaric acid, the acid component of the target compound, is a commodity chiral pool chemical produced at scale from natural sources (grape fermentation byproducts), with bulk pricing on the order of $1–5/kg for industrial-grade material . In contrast, the more structurally elaborate resolving agent dibenzoyl-L-tartaric acid (DBTA), which is specified in patent literature as an alternative resolving agent for piperidine derivatives (EP 1341762 A1), commands significantly higher pricing: approximately ¥55,000–100,000/ton ($7,500–13,600/ton) for industrial grade, equating to roughly $55–100/kg at laboratory scale [1]. This represents a cost differential of approximately 10- to 50-fold. Furthermore, the tartaric acid resolution of 2-methylpiperidine has been demonstrated on a 1.3–1.5 mol scale (148–224 g resolving agent), yielding crystalline product after 4 recrystallizations without specialized equipment [2]. DBTA resolution of related piperidine substrates typically requires larger mass equivalents due to the higher molecular weight of DBTA (358.3 vs. 150.1 g/mol), compounding the cost disadvantage.

Cost of goods Resolving agent economics Process scalability

Validated NMR-Based Optical Purity Assessment Protocol: A Quality Control Advantage Unique to the Tartrate Salt Form

The Doller et al. (1997) resolution protocol includes a validated ¹H NMR method for assessing the optical purity of the intermediate tartrate salts (8a and 8b) directly, as well as the corresponding free bases, without requiring chiral derivatization or chiral chromatographic separation [1]. This is significant because the free base (2-methylpiperidine) possesses a small specific rotation magnitude, making traditional polarimetric optical purity assessment unreliable [1]. The NMR protocol exploits the diastereomeric nature of the tartrate salt, where the chiral tartrate counterion serves as an internal chiral shift reagent. No comparable built-in NMR purity assessment protocol has been reported for the hydrochloride salt or for enzymatic resolution products. In the enzymatic resolution workflow, assessment of ee requires either chiral HPLC with specialized columns or derivatization with a chiral auxiliary (e.g., GITC), adding analytical method development time and cost [2].

Quality control NMR spectroscopy Optical purity determination

Scalability Validation: Multigram-to-Kilogram Scale Demonstration of Tartrate Resolution vs. Milligram-Scale Enzymatic Alternative

The tartrate salt resolution protocol has been experimentally validated on a preparative scale: the published procedure describes the resolution of (±)-2-methylpiperidine using 200 g of L-tartaric acid (1.3 mol scale), yielding 43 g of crystalline (S)-2-methylpiperidine-L-tartrate·2H₂O after four recrystallizations [1]. The enantiomeric counterpart using D-tartaric acid was performed at a 1.5 mol scale (224 g D-tartaric acid, 148 g racemic amine), yielding 50 g of (R)-2-methylpiperidine-D-tartrate·2H₂O [1]. In contrast, the enzymatic kinetic resolution is described at a 100 mM substrate concentration using whole-cell biocatalysts in 25 mL reaction volumes—a scale representative of laboratory feasibility studies rather than production campaigns [2]. The recombinant cell system achieves only 48.4% conversion with 83.5% ee at 100 mM substrate loading on a 25-mL scale [2]. The tartrate resolution protocol's demonstrated scalability on the order of hundreds of grams of resolving agent, combined with the use of water as the sole crystallization solvent and standard filtration equipment, supports direct technology transfer to pilot-plant operations.

Process scalability Kilogram-scale synthesis Industrial applicability

Optimal Procurement Scenarios for 2,3-Dihydroxybutanedioic Acid;2-Methylpiperidine: When the Tartrate Salt Delivers Measurable Advantage


Pharmaceutical Intermediate Synthesis Requiring >98% Enantiomeric Purity for Chiral Drug Substance Manufacturing

When a synthetic route requires (S)- or (R)-2-methylpiperidine as a chiral building block with enantiomeric excess exceeding 98%—as mandated for active pharmaceutical ingredient (API) intermediates in regulated markets—the tartrate salt resolution route is the documented method of choice. The Doller et al. protocol delivers >98% ee measured by NMR integration, whereas enzymatic alternatives achieve only 80–84% ee, which would necessitate additional enrichment steps [1][2]. The CXCR4 inhibitor program reported by Ros-Blanco et al. (2012) explicitly utilized (S)- and (R)-2-methylpiperidine derived from this resolution route to prepare stereochemically pure noncyclam tetraamines, demonstrating that the optical purity of the tartrate salt-derived building block is sufficient for producing clinical candidate molecules [3].

Large-Scale Chiral Resolution Campaigns Where Cost of Resolving Agent Directly Impacts Cost of Goods

For production campaigns requiring multi-kilogram quantities of enantiopure 2-methylpiperidine, the economic advantage of L-tartaric acid—a commodity chemical priced at approximately $1–5/kg—over alternative resolving agents such as dibenzoyl-L-tartaric acid ($55–100/kg at laboratory scale) becomes a decisive procurement factor [1][2]. The 10- to 50-fold cost differential in resolving agent, combined with the demonstrated scalability of the tartrate crystallization protocol at 1.3–1.5 mol scale (using water as the sole solvent), directly translates to lower manufacturing costs [3]. This scenario is particularly relevant for generic pharmaceutical manufacturers operating under tight cost constraints.

Academic and Industrial Research Laboratories Synthesizing N-Boc-Protected 2-Methylpiperidine via a Streamlined One-Pot Protocol

The tartrate salt uniquely enables direct conversion to (S)-N-Boc-2-methylpiperidine in 91% yield without an intermediate ion-exchange or free-base isolation step [1]. This workflow simplification—from tartrate salt to N-Boc derivative in a single reaction vessel—reduces solvent consumption, eliminates product losses associated with multiple transfers, and shortens total synthesis time. For medicinal chemistry laboratories synthesizing libraries of 2-substituted piperidine analogs for structure-activity relationship (SAR) studies, this efficiency gain is magnified across multiple parallel syntheses [1].

Quality-Control-Driven Procurement for Regulated Environments Requiring Validated Analytical Methods

Procurement specifications for pharmaceutical intermediates increasingly require not only the compound itself but also validated analytical methods for identity, purity, and stereochemical integrity. The 1997 Doller et al. publication provides a pre-validated ¹H NMR protocol for directly assessing the optical purity of the tartrate salt without chiral chromatography [1]. This represents a distinct advantage for quality control (QC) laboratories in cGMP environments, where method validation is resource-intensive. The availability of this protocol reduces the analytical development burden and provides a published reference method that can be adapted for in-process control and release testing of the tartrate salt intermediate.

Quote Request

Request a Quote for 2,3-Dihydroxybutanedioic acid;2-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.